molecular formula C22H17F2N3OS B2788461 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897482-26-7

4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2788461
CAS No.: 897482-26-7
M. Wt: 409.45
InChI Key: HMACOBIBWJXJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds. These include a piperazine ring, a naphthalene ring, and a difluorobenzo[d]thiazole ring. These structural features suggest that the compound could potentially exhibit interesting biological activities, but without specific studies on this compound, it’s difficult to predict its exact properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains several cyclic structures including a piperazine ring and a naphthalene ring, which are common structural motifs in many pharmaceutical compounds. The presence of the difluorobenzo[d]thiazole ring adds to the complexity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially affect the compound’s solubility and bioavailability .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c23-15-12-18(24)20-19(13-15)29-22(25-20)27-10-8-26(9-11-27)21(28)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMACOBIBWJXJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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